Galanin Message Associated Peptide (25-41) amide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Galanin Message Associated Peptide (25-41) amide is a fragment of the larger galanin peptide, which is a neuropeptide involved in various physiological processes. This specific fragment, consisting of amino acids 25 to 41, has been studied for its unique biological activities and potential therapeutic applications .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Galanin Message Associated Peptide (25-41) amide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: Amino acids are activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.

Deprotection: Temporary protecting groups on the amino acids are removed using TFA.

Cleavage: The completed peptide is cleaved from the resin and purified using HPLC.

Industrial Production Methods

Industrial production of peptides like Galanin Message Associated Peptide (25-41) am

生物活性

Galanin Message Associated Peptide (GMAP), particularly the segment known as GMAP (25-41) amide, is a peptide derived from the larger precursor molecule pre-pro galanin. While the physiological roles of GMAP have historically been less understood compared to its parent peptide galanin, recent studies have highlighted its significant biological activities, particularly in the context of antifungal properties and potential roles in the innate immune system. This article provides a comprehensive overview of the biological activity of GMAP (25-41) amide, supported by research findings, data tables, and case studies.

Antifungal Activity

One of the most notable biological activities of GMAP is its antifungal effect against Candida albicans. Research indicates that GMAP (25-41) amide can inhibit the growth of this pathogenic yeast and prevent its transition from a yeast form to a hyphal form, which is crucial for its virulence.

Key Findings:

- Inhibition of C. albicans : GMAP (1-41) demonstrated a significant reduction in C. albicans growth by approximately 48.7% at a concentration of 20 μg/ml . Further studies narrowed down the antimicrobial core sequence to GMAP (16-41), which retained antifungal activity across species, indicating conserved mechanisms .

- Mechanism : The peptide's action appears to involve non-receptor-mediated pathways, as it was found to upregulate mRNA expression in human keratinocytes when exposed to lipopolysaccharides and C. albicans . This suggests a role in innate immunity.

Immune System Interaction

GMAP has been implicated as a component of the innate immune response. It is expressed in various tissues, including skin and keratinocytes, where it may act as an antimicrobial peptide.

Research Insights:

- Expression Regulation : The expression of GMAP mRNA is significantly upregulated during immune challenges, such as exposure to pathogens .

- Potential Therapeutic Role : Given its antimicrobial properties and expression patterns, GMAP may serve as a therapeutic target for infections caused by fungi like C. albicans.

Comparative Studies

To further understand the biological activity of GMAP (25-41), comparative studies with other peptides were conducted.

| Peptide | Concentration (μg/ml) | Growth Inhibition (%) | Remarks |

|---|---|---|---|

| GMAP (1-41) | 20 | 48.7 | Effective against C. albicans |

| Magainin I | 20 | >90 | Control peptide |

| GMAP (16-41) | 12 | Significant | Core sequence identified |

Study on Keratinocytes

A study involving human keratinocytes demonstrated that exposure to lipopolysaccharides led to an increased expression of GMAP mRNA. This suggests that GMAP may play a role in skin defense mechanisms against microbial invasion .

特性

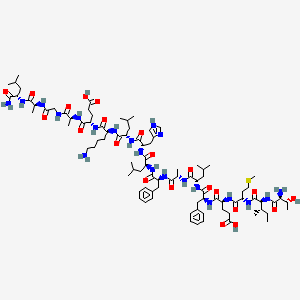

IUPAC Name |

(4S)-4-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-5-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C90H143N21O22S/c1-16-51(10)74(111-89(132)73(92)55(14)112)90(133)103-62(34-36-134-15)82(125)102-61(31-33-72(116)117)81(124)109-68(42-57-27-21-18-22-28-57)87(130)106-64(38-48(4)5)83(126)99-54(13)78(121)105-67(41-56-25-19-17-20-26-56)86(129)107-66(40-50(8)9)85(128)110-69(43-58-44-94-46-96-58)88(131)108-65(39-49(6)7)84(127)100-59(29-23-24-35-91)80(123)101-60(30-32-71(114)115)79(122)98-52(11)76(119)95-45-70(113)97-53(12)77(120)104-63(75(93)118)37-47(2)3/h17-22,25-28,44,46-55,59-69,73-74,112H,16,23-24,29-43,45,91-92H2,1-15H3,(H2,93,118)(H,94,96)(H,95,119)(H,97,113)(H,98,122)(H,99,126)(H,100,127)(H,101,123)(H,102,125)(H,103,133)(H,104,120)(H,105,121)(H,106,130)(H,107,129)(H,108,131)(H,109,124)(H,110,128)(H,111,132)(H,114,115)(H,116,117)/t51-,52-,53-,54-,55+,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,73-,74-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXLSLDJZRBYGMB-AYHHIFATSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCSC)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(C)C)C(=O)NC(CC3=CNC=N3)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NCC(=O)NC(C)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(C(C)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC3=CNC=N3)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H]([C@@H](C)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C90H143N21O22S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1903.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。